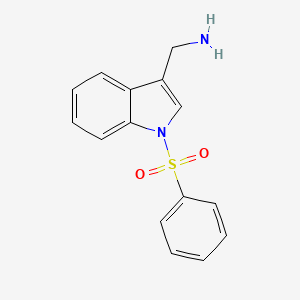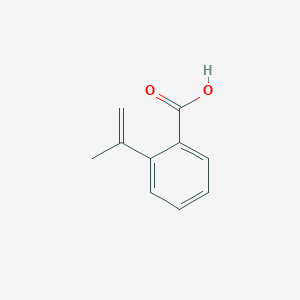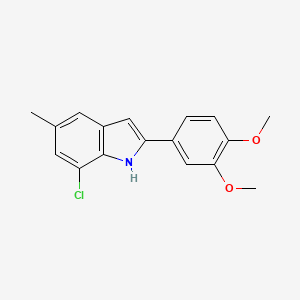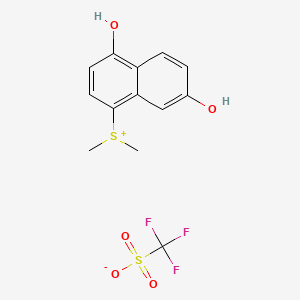
(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro is a chemical compound with the molecular formula C13H13F3O5S2 and a molecular weight of 370.36 g/mol This compound is known for its unique structural properties, which include a naphthalene ring substituted with hydroxyl groups at positions 4 and 7, and a dimethylsulfonium group attached to the 1-position
Vorbereitungsmethoden
The synthesis of (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce hydroxyl groups at the 4 and 7 positions.
Formation of Dimethylsulfonium Group: The functionalized naphthalene is then reacted with dimethyl sulfide in the presence of a suitable oxidizing agent to form the dimethylsulfonium group.
Introduction of Trifluoromethanesulfonate: Finally, the compound is treated with trifluoromethanesulfonic anhydride to introduce the trifluoromethanesulfonate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different reactivity and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism by which (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the dimethylsulfonium moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The trifluoromethanesulfonate group enhances the compound’s reactivity, allowing it to form stable complexes with its targets .
Vergleich Mit ähnlichen Verbindungen
(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro can be compared with other similar compounds, such as:
(4-Hydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate: This compound lacks one hydroxyl group, which may affect its reactivity and applications.
(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium chloride: The chloride group can be substituted with other nucleophiles, leading to different derivatives.
(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium bromide: Similar to the chloride derivative, but with different reactivity due to the bromide group.
Eigenschaften
Molekularformel |
C13H13F3O5S2 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(4,7-dihydroxynaphthalen-1-yl)-dimethylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12O2S.CHF3O3S/c1-15(2)12-6-5-11(14)9-4-3-8(13)7-10(9)12;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7) |
InChI-Schlüssel |
MMWJIPOJFXEFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)C1=C2C=C(C=CC2=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



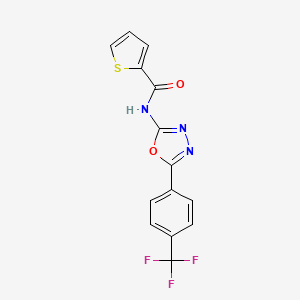
![15,15-dimethyl-23-thia-3-azahexacyclo[11.10.0.02,10.04,9.014,22.016,21]tricosa-1(13),2(10),4,6,8,11,14(22),16,18,20-decaene](/img/structure/B14124184.png)
![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
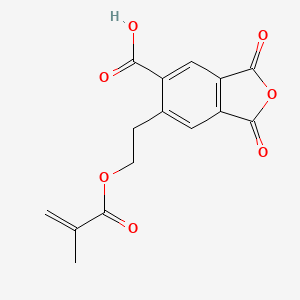

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/structure/B14124215.png)

![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate](/img/structure/B14124234.png)
